molecular formula C12H22OSi B14640044 Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- CAS No. 54781-28-1

Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-

Katalognummer: B14640044
CAS-Nummer: 54781-28-1
Molekulargewicht: 210.39 g/mol
InChI-Schlüssel: RNSJHLAKLJKNSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is an organosilicon compound with the molecular formula C12H22OSi This compound features a silane group bonded to a trimethyl-substituted cyclohexadienyl group through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable cyclohexadienol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Wissenschaftliche Forschungsanwendungen

Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, facilitating the formation of stable complexes. The trimethyl-substituted cyclohexadienyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silane, trimethyl(3,5-xylyloxy)-: Similar structure but with a different aromatic group.

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Contains a propynyl group instead of a cyclohexadienyl group.

Uniqueness

Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to its specific combination of a silane group and a trimethyl-substituted cyclohexadienyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

54781-28-1

Molekularformel

C12H22OSi

Molekulargewicht

210.39 g/mol

IUPAC-Name

trimethyl-(3,3,5-trimethylcyclohexa-1,5-dien-1-yl)oxysilane

InChI

InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7,9H,8H2,1-6H3

InChI-Schlüssel

RNSJHLAKLJKNSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(C1)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.